molecular formula C18H24ClNOS B2917913 3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1798540-13-2

3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No. B2917913
CAS RN: 1798540-13-2
M. Wt: 337.91
InChI Key: BKRMVWUMIVNEDD-UHFFFAOYSA-N
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Description

3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24ClNOS and its molecular weight is 337.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound of interest shares structural similarities with various azabicyclo octane derivatives, which are extensively studied for their unique chemical properties. For example, a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was synthesized and characterized, revealing insights into molecular configuration and intermolecular interactions, such as hydrogen bonds and weak C-H...O interactions (Wu et al., 2015). This demonstrates the compound's relevance in the exploration of molecular structures and potential applications in material science and pharmacology.

Chemical Synthesis and Medicinal Chemistry

Chemical synthesis of similar compounds involves intricate steps that cater to the production of potent inhibitors or activators for pharmaceutical targets. For instance, stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor showcases the methodological prowess and the importance of stereochemistry in medicinal chemistry (Chen et al., 2010). This emphasizes the compound's utility in the development of pharmaceuticals and the synthesis of biologically active molecules.

Catalysis and Organic Synthesis

The utility of azabicyclo octane derivatives in catalysis is highlighted by their use in the efficient synthesis of complex organic molecules. For example, silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride acts as a highly efficient, reusable catalyst for synthesizing 4H-benzo[b]pyran derivatives, demonstrating the role of similar compounds in facilitating organic reactions (Hasaninejad et al., 2011). This aspect is crucial for the advancement of green chemistry and sustainable synthesis strategies.

Biological Activity and Nematicidal Applications

Derivatives of azabicyclo octane have shown promising biological activities, including nematicidal properties. A study on novel derivatives demonstrated significant lethal rates against pinewood nematodes, illustrating the potential of such compounds in agricultural pest control (Xu et al., 2021). This indicates the broader implications of researching such compounds beyond their chemical properties, including their utility in addressing ecological and agricultural challenges.

Molecular Structure Analysis

Investigations into the molecular structure of related compounds reveal detailed insights into their conformation and stereochemistry, which are vital for understanding their reactivity and interactions with biological targets. Studies such as the crystal structure analysis of isomeric azabicyclo octan-3-ones provide valuable data for the design of new molecules with desired properties (Brzezinski et al., 2013). This foundational knowledge supports drug design and the synthesis of materials with specific functions.

properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNOS/c1-12-9-13(3-7-17(12)19)4-8-18(21)20-14-5-6-15(20)11-16(10-14)22-2/h3,7,9,14-16H,4-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRMVWUMIVNEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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